

Application Notes: Threo-Ifenprodil Hemitartrate for Studying Neurodevelopmental Disorders

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Compound of Interest

Compound Name: *threo-Ifenprodil hemitartrate*

Cat. No.: *B15616709*

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Introduction

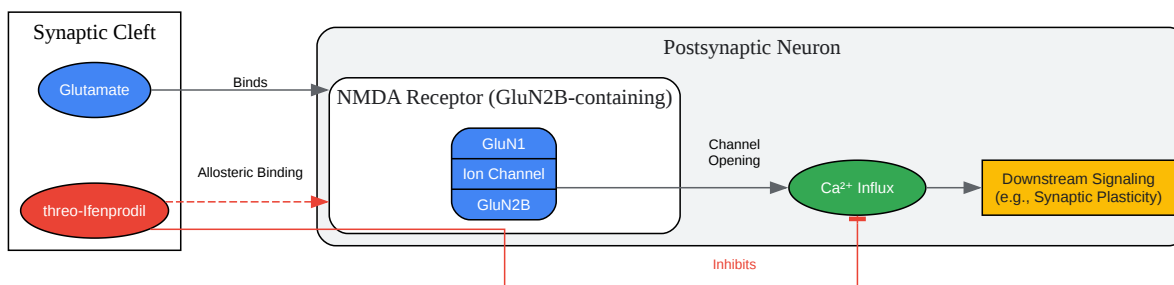
Neurodevelopmental disorders (NDDs) encompass a range of conditions, including Autism Spectrum Disorder (ASD), intellectual disability (ID), and epilepsy, characterized by disruptions in brain development and function.[1] A critical player in neuronal development, synaptic plasticity, learning, and memory is the N-methyl-D-aspartate receptor (NMDAR).[2][3] NMDARs are glutamate-gated ion channels typically composed of two GluN1 and two GluN2 subunits.[3] [4] The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its functional properties and localization.

The GluN2B subunit, in particular, is highly expressed early in development and is crucial for synaptic formation and maturation.[5] Genetic variants and dysregulation of the GRIN2B gene, which encodes GluN2B, have been strongly linked to various NDDs.[5] Threo-ifenprodil is a potent and selective non-competitive antagonist of NMDARs containing the GluN2B subunit.[6] [7] This selectivity makes it an invaluable pharmacological tool for researchers and drug development professionals to investigate the specific role of GluN2B-containing NMDARs in the pathophysiology of neurodevelopmental disorders.

Mechanism of Action

Ifenprodil exerts its inhibitory effect through a unique allosteric mechanism. It binds to a specific site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][8] This binding does not compete with the agonist binding of glutamate or glycine. [2] Instead, it stabilizes the receptor in a closed or non-conducting state, thereby preventing the

influx of Ca^{2+} that normally follows receptor activation.[4][9] This action is use-dependent, meaning its blocking efficiency can be influenced by the activation state of the receptor.[6][10] In addition to its primary action on NMDARs, threo-ifenprodil also shows high affinity for sigma-2 (σ_2) receptors, a property that should be considered during experimental design.[11]



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Mechanism of threo-ifenprodil action on GluN2B-containing NMDA receptors.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of ifenprodil isomers and related compounds. This data is critical for designing experiments with appropriate concentrations to ensure target selectivity.

Compound/Iso-mer	Target/Assay	Species/System	Value (IC ₅₀ / K _i)	Reference(s)
threo-Ifenprodil	σ ₂ Receptors	Rat	K _i ≈ 2 nM	[11]
(-) threo-Ifenprodil	NR1A/NR2B NMDA Receptors	Xenopus Oocytes	IC ₅₀ = 0.22 μM	[7]
(+) threo-Ifenprodil	NR1A/NR2B NMDA Receptors	Xenopus Oocytes	IC ₅₀ = 0.76 μM	[7]
(1R,2R)-Ifenprodil	GluN2B-NMDA Receptors (Binding)	Not Specified	K _i = 5.8 nM	[12]
(1R,2R)-Ifenprodil	GluN2B-NMDA Receptors (Ion Flux)	Two-electrode voltage clamp	IC ₅₀ = 223 nM (0.223 μM)	[12]
Ifenprodil (general)	NMDA-induced Ca ²⁺ influx	Cultured "younger" neurons	IC ₅₀ = 0.11 ± 0.07 μM	[13]
Ifenprodil (general)	NR1A/NR2A NMDA Receptors	Xenopus Oocytes	IC ₅₀ > 100 μM	[7]

Experimental Protocols

Protocol 1: In Vitro Analysis of NMDAR Currents using Whole-Cell Patch-Clamp

This protocol details the procedure for assessing the inhibitory effect of threo-ifenprodil on NMDAR-mediated currents in cultured neurons, a fundamental technique for studying synaptic function.

Materials:

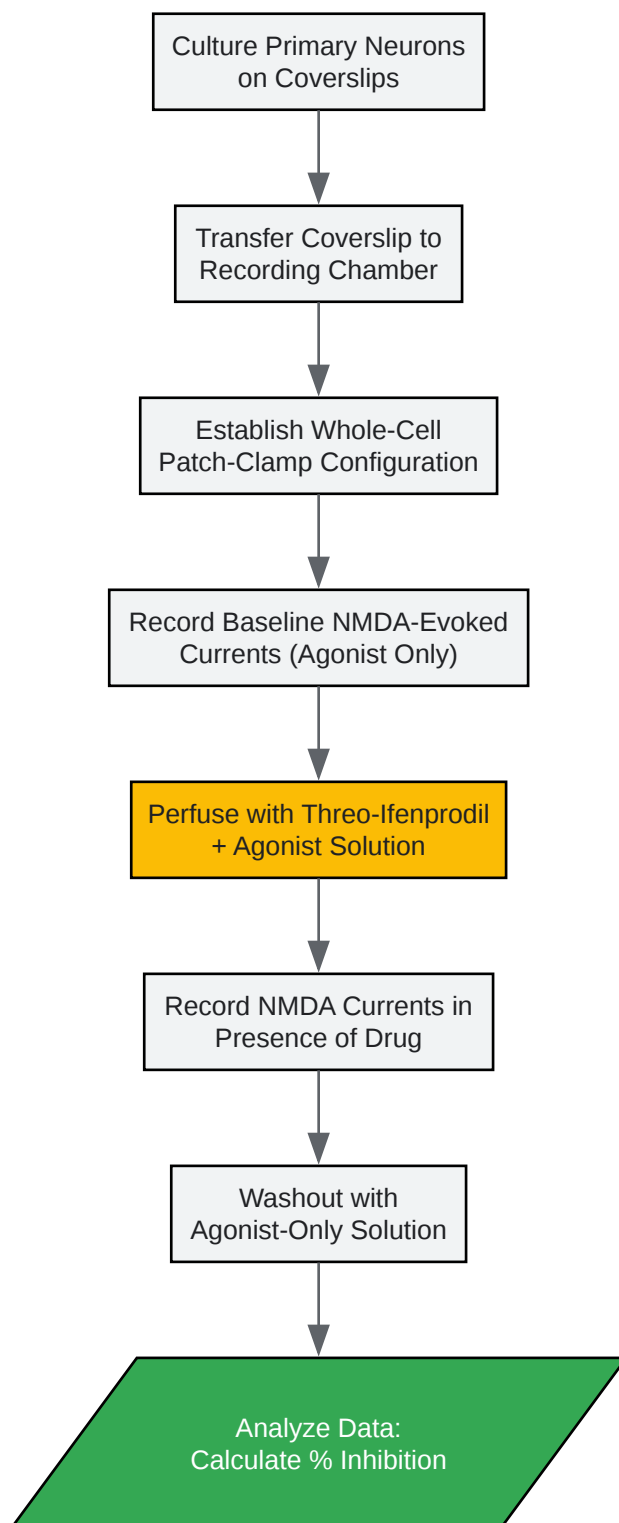
- Primary neuronal culture (e.g., cortical or hippocampal neurons)

- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4
- Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
- Agonist solution: External solution containing NMDA (e.g., 10-100 μ M) and glycine (10 μ M)
- **Threo-ifenprodil hemitartrate** stock solution (e.g., 1 mM in DMSO)
- Patch-clamp rig with amplifier and data acquisition system

Methodology:

- Preparation: Culture primary neurons on glass coverslips. After a suitable period in vitro (e.g., 7-14 days), transfer a coverslip to the recording chamber on the microscope stage.
- Neuron Selection: Identify a healthy neuron (smooth membrane, pyramidal shape) for recording under visual guidance (e.g., DIC optics).
- Patching: Using a glass micropipette filled with internal solution, form a giga-ohm seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
- Baseline Recording: Clamp the neuron at a holding potential of -60 mV. Perfuse the chamber with the agonist solution for a set duration (e.g., 2-5 seconds) to evoke an inward NMDA current. Repeat this application every 60 seconds until a stable baseline current is established.
- Drug Application: Perfuse the chamber with the agonist solution now also containing the desired concentration of threo-ifenprodil (e.g., 0.1 - 1 μ M).
- Post-Drug Recording: Evoke NMDA currents in the presence of ifenprodil until a steady-state inhibition is observed.
- Washout: Perfuse with the agonist-only solution to observe any reversal of the inhibitory effect.

- Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after drug application. Calculate the percentage of inhibition caused by threo-ifenprodil.



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Experimental workflow for in vitro whole-cell patch-clamp recordings.

Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test

This protocol is used to evaluate the effects of threo-ifenprodil on motor coordination and balance in mouse models of neurodevelopmental disorders. NMDAR antagonists can sometimes impair motor function, and this test helps to identify a therapeutic window.^[14]

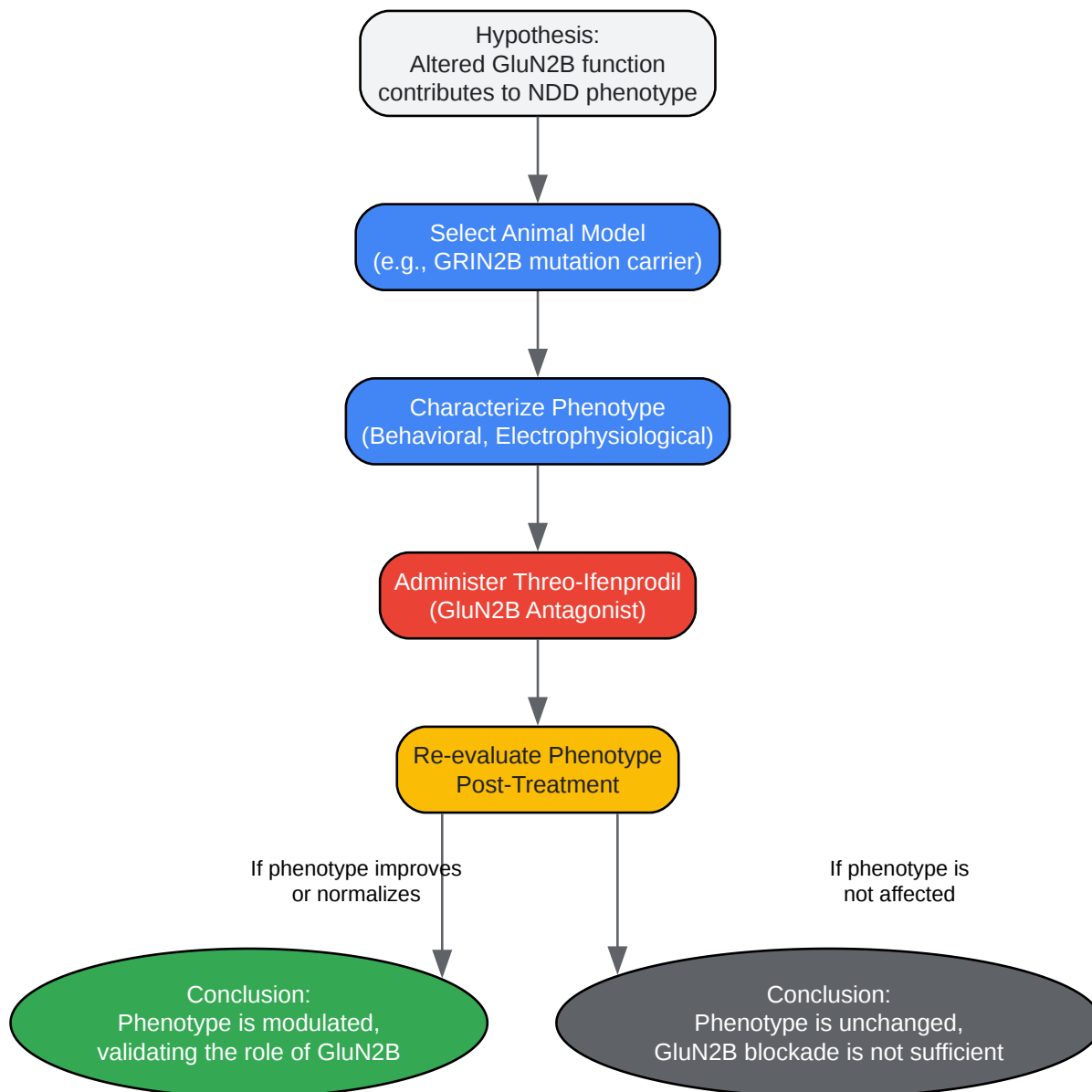
Materials:

- Accelerating rotarod apparatus
- Animal model of an NDD and wild-type controls
- **Threo-ifenprodil hemitartrate** solution for injection (e.g., dissolved in saline)
- Vehicle solution (e.g., saline)

Methodology:

- Habituation (Day 1-2): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes to acclimate them to the apparatus. Repeat this 2-3 times per day.
- Training (Day 3): Train the mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes). Perform 3-4 trials with a 15-20 minute inter-trial interval. Record the latency to fall for each mouse.
- Drug Administration (Day 4): Divide mice into groups (e.g., wild-type + vehicle, NDD model + vehicle, NDD model + ifenprodil). Administer threo-ifenprodil or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.
- Testing: Place the mice on the accelerating rotarod and record the latency to fall. The trial ends if the mouse falls off or clings to the rod and makes a full rotation. Perform 3 consecutive trials.
- Data Analysis: Average the latency to fall across the three trials for each animal. Compare the performance between the different experimental groups using appropriate statistical tests

(e.g., ANOVA) to determine if the NDD model shows a deficit and if ifenprodil treatment improves or impairs motor performance.



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Logical framework for using threo-ifenprodil to validate NDD models.

Preparation of Stock Solutions

Proper preparation and storage of **threo-ifenprodil hemitartrate** are crucial for experimental reproducibility.

Property	Value
Chemical Name	(1R,2S)-erythro-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemi-(DL)-tartrate
Molecular Weight	~400.49 g/mol (Batch specific M.W. may vary)
Solubility	DMSO (~100 mM), Water (~10 mM)
Storage	Store solid at room temperature. Store stock solutions at -20°C.

To Prepare a 10 mM Stock Solution in DMSO:

- Weigh out 4.0 mg of **threo-ifenprodil hemitartrate** (M.W. 400.49).
- Add 1 mL of DMSO.
- Vortex until fully dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: For in vivo experiments, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the animal.

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